Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate
Description
Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate is a sulfur-containing ester derivative of propanoic acid. Its structure features a methyl ester group, a branched 2,2-dimethyl propanoate backbone, and a propylsulfanyl (S-propyl) substituent.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-propylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2S/c1-5-6-12-7-9(2,3)8(10)11-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFVHBDVRFMTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate typically involves the esterification of 2,2-dimethyl-3-(propylsulfanyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,2-dimethyl-3-(propylsulfanyl)propanoic acid+methanolacid catalystMethyl 2,2-dimethyl-3-(propylsulfanyl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process while minimizing by-product formation. Additionally, the reaction conditions, such as temperature and pressure, are optimized to achieve high conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2,2-dimethyl-3-(propylsulfanyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The propylsulfanyl group can participate in various biochemical pathways, influencing the compound’s overall effect. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
3-(2-Methoxyphenyl)Propanoic Acid (CAS 6342-77-4)
- Structure: Aromatic propanoic acid derivative with a methoxy group at the ortho position of the phenyl ring.
- Key Properties : Molecular weight 180.20 g/mol, melting point 85–89°C, purity ≥97.0% .
- Comparison: Unlike Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate, this compound lacks sulfur and branched alkyl groups. Its aromaticity and carboxylic acid group make it more polar, influencing solubility and reactivity.
Resmethrin (CAS 10453-86-8)
- Structure : Cyclopropane ester with 2,2-dimethyl and 2-methyl-1-propenyl substituents, coupled to a benzylfuranyl group.
- Key Properties : Used as a pyrethroid insecticide, restricted to public health applications due to environmental persistence .
- Comparison: Both compounds feature ester groups and branched alkyl chains. However, Resmethrin’s cyclopropane ring and aromatic furanyl moiety contrast with the sulfur-containing aliphatic structure of this compound.
1,2,2-Trimethylpropyl N-(2-Hydroxyethyl)-N,P-Dimethylphosphonamidoate
- Structure: Phosphonamidoate with a hydroxyethylamino group and trimethylpropyl chain.
- Key Properties : Contains phosphorus, enabling applications in coordination chemistry or catalysis .
- Comparison : The phosphorus center and hydroxyethyl group differentiate it from the sulfur- and ester-based target compound.
Research Findings and Limitations
- Sulfur vs. Phosphorus : Sulfur-containing compounds (e.g., the target) may exhibit distinct reactivity in nucleophilic substitutions compared to phosphorus analogs .
- Branched vs. Aromatic Chains: Branched aliphatic esters (target) likely have lower melting points and higher volatility than aromatic analogs (e.g., 3-(2-methoxyphenyl)propanoic acid) .
- Environmental Impact: Unlike Resmethrin, this compound lacks documented environmental restrictions, but its sulfur group could influence biodegradability .
Biological Activity
Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate is an organic compound with the molecular formula C9H18O2S. This compound has garnered interest in scientific research due to its potential biological activities and applications in drug discovery. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H18O2S
- IUPAC Name : this compound
- Functional Groups : Ester, thioether
The presence of the propylsulfanyl group is significant as it may influence the compound's interaction with biological systems, potentially enhancing its reactivity and biological activity.
The biological activity of this compound is likely mediated through its interaction with various biological targets. The propylsulfanyl group can participate in biochemical pathways, potentially modulating enzyme activities or receptor interactions. However, detailed studies on its specific molecular targets are still necessary to fully elucidate these mechanisms.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antioxidant Activity : Compounds containing sulfur groups have been noted for their antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Some derivatives have shown efficacy against various microbial strains, making them candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects : Certain thioether compounds have demonstrated potential in reducing inflammation in biological systems.
Research Findings and Case Studies
A review of literature reveals several studies focusing on the biological implications of thioether compounds:
-
Antimicrobial Activity :
- A study highlighted the synthesis of thioether derivatives that exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- The structure-activity relationship (SAR) indicated that modifications to the sulfanyl group could enhance potency.
- Antioxidant Studies :
- Case Study on Drug Development :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Structural Differences |
|---|---|---|
| Methyl 2,2-dimethylpropanoate | Limited biological activity | Lacks sulfanyl group |
| Ethyl 2,2-dimethyl-3-(propylsulfanyl)propanoate | Enhanced solubility but similar activity | Ethyl group instead of methyl |
| Methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate | Moderate antimicrobial activity | Contains a methyl instead of propyl group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
